![molecular formula C19H21N3O B2570105 3-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide CAS No. 830351-81-0](/img/structure/B2570105.png)
3-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide, also known as PBI-4050, is a small molecule. It has gained attention in scientific research. It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .
Synthesis Analysis
Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives have been studied extensively . The Molecular Electrostatic Potential provides a qualitative estimate of the molecule reactive area, whereas Fukui function analysis provides a quantitative estimate .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing the benzimidazole moiety, such as the one , have been reported to exhibit antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs.
Anticancer Activity
Benzimidazole derivatives have been found to exhibit anticancer activity. For instance, some newly synthesized compounds were evaluated against HEPG2 (human liver carcinoma cell line) and PC12 (pheochromocytoma of the rat adrenal medulla) cells .
Antiviral and Anti-HIV Activity
Benzimidazole derivatives have been reported to have antiviral and anti-HIV activities . This suggests that they could be used in the development of new antiviral drugs.
Antihypertensive Activity
Benzimidazole derivatives have been found to have antihypertensive activity . This suggests that they could be used in the treatment of high blood pressure.
Anti-Inflammatory and Analgesic Activity
Benzimidazole derivatives have been reported to have anti-inflammatory and analgesic activities . This suggests that they could be used in the treatment of pain and inflammation.
Corrosion Inhibition
Interestingly, compounds similar to the one have been found to act as corrosion inhibitors . This suggests that they could be used to protect metals from corrosion.
Antioxidant Activity
Benzimidazole derivatives have been reported to have antioxidant activities . This suggests that they could be used in the treatment of diseases caused by oxidative stress.
Antidiabetic Activity
Benzimidazole derivatives have been reported to have antidiabetic activities . This suggests that they could be used in the treatment of diabetes.
Eigenschaften
IUPAC Name |
3-methyl-N-[(1-propylbenzimidazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-3-11-22-17-10-5-4-9-16(17)21-18(22)13-20-19(23)15-8-6-7-14(2)12-15/h4-10,12H,3,11,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWMLTKRAIYTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(1-propylbenzimidazol-2-yl)methyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.